Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

(R)-4-Phenyl-2-butanamine structure
(R)-4-Phenyl-2-butanamine structure
Product Name:(R)-4-Phenyl-2-butanamine
CAS 번호:937-52-0
MF:C10H15N
메가와트:149.232802629471
MDL:MFCD00145208
CID:40345
PubChem ID:2734033
Update Time:2025-10-31

(R)-4-Phenyl-2-butanamine 화학적 및 물리적 성질

이름 및 식별자

    • (R)-4-Phenylbutan-2-amine
    • (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE
    • (R)-1-methyl-3-phenylpropylamine
    • 1-methyl-3-phenylpropionamine
    • Benzenepropanamine,a-methyl-, (R)-
    • Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)
    • (-)-1-Methyl-3-phenylpropylamine
    • (-)-a-Methylbenzenepropanamine
    • (2R)-2-Amino-4-phenylbutane
    • (2R)-4-Phenylbutan-2-amine
    • (R)-4-Phenyl-2-butanamine
    • (R)-a-Methylbenzenepropanamine
    • BP-20349
    • O4F6H42UWQ
    • 937-52-0
    • Benzenepropanamine, alpha-methyl-, (R)-
    • Q27285319
    • 4DD
    • (R)-4-Phenylbutane-2-amine
    • (R)--Methylbenzenepropanamine
    • Benzenepropanamine, -methyl-, (R)-
    • BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-
    • EN300-1865402
    • 4-Phenylbutan-2-amine, (R)-
    • WECUIGDEWBNQJJ-SECBINFHSA-N
    • AKOS015840002
    • F20201
    • (r)-1-methyl-3-phenyl-propylamine
    • r-4-phenylbutan-2-amine
    • UNII-O4F6H42UWQ
    • SCHEMBL605244
    • MFCD00145208
    • (αR)-α-Methylbenzenepropanamine (ACI)
    • Benzenepropanamine, α-methyl-, (R)- (ZCI)
    • Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)
    • (-)-α-Methylbenzenepropanamine
    • (R)-α-Methylbenzenepropanamine
    • A-Methylbenzenepropanamine
    • DB-005014
    • (R)-
    • MDL: MFCD00145208
    • 인치: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
    • InChIKey: WECUIGDEWBNQJJ-SECBINFHSA-N
    • 미소: N[C@H](C)CCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 149.12000
  • 동위원소 질량: 149.12
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 95
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 토폴로지 분자 극성 표면적: 26A^2

실험적 성질

  • 색과 성상: 무색 투명 액체
  • 밀도: 0.936
  • 융해점: 143°C (estimate)
  • 비등점: 230.33°C (estimate)
  • 플래시 포인트: 97.8°C
  • 굴절률: 1.513-1.515
  • PSA: 26.02000
  • LogP: 2.66670
  • 비선광도: -11 º (neat)
  • 용해성: 미확정

(R)-4-Phenyl-2-butanamine 보안 정보

  • 위험물 운송번호:2922
  • 위험 범주 코드: R36/37/38
  • 보안 지침: S26-S37/39
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:0-6°C

(R)-4-Phenyl-2-butanamine 세관 데이터

  • 세관 번호:2921499090
  • 세관 데이터:

    ?? ?? ??:

    2921499090

    개요:

    2921499090 기타 방향족 단아민과 그 파생물 및 그 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2921499090종의 기타 방향족 단아민과 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

(R)-4-Phenyl-2-butanamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
P320040-250mg
(R)-4-Phenyl-2-butanamine
937-52-0
250mg
$110.00 2023-05-17
TRC
P320040-1g
(R)-4-Phenyl-2-butanamine
937-52-0
1g
$ 225.00 2022-06-03
TRC
P320040-5g
(R)-4-Phenyl-2-butanamine
937-52-0
5g
$ 675.00 2022-06-03
eNovation Chemicals LLC
D505438-1g
(R)-4-Phenylbutan-2-aMine
937-52-0 97%
1g
$567 2024-05-24
Chemenu
CM372860-1g
(R)-4-Phenylbutan-2-amine
937-52-0 95%+
1g
$464 2022-05-27
Enamine
EN300-1865402-1g
(2R)-4-phenylbutan-2-amine
937-52-0
1g
$1006.0 2023-09-18
Enamine
EN300-1865402-5g
(2R)-4-phenylbutan-2-amine
937-52-0
5g
$2917.0 2023-09-18
Enamine
EN300-1865402-10g
(2R)-4-phenylbutan-2-amine
937-52-0
10g
$4326.0 2023-09-18
TRC
P320040-1000mg
(R)-4-Phenyl-2-butanamine
937-52-0
1g
$276.00 2023-05-17
TRC
P320040-5000mg
(R)-4-Phenyl-2-butanamine
937-52-0
5g
$816.00 2023-05-17

(R)-4-Phenyl-2-butanamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Methyl thioglycolate Catalysts: Azobisisobutyronitrile Solvents: Heptane ;  2 h, rt → 80 °C
참조
Process for the partial or total inversion of the configuration of an amine in the presence of thiols
, France, , ,

합성 방법 2

반응 조건
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol ,  Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ;  20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
참조
A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines
Pablo, Oscar; Guijarro, David; Kovacs, Gabor; Lledos, Agusti; Ujaque, Gregori; et al, Chemistry - A European Journal, 2012, 18(7), 1969-1983

합성 방법 3

반응 조건
1.1 Reagents: Ammonium formate Catalysts: NAD ,  D-Alanine ,  Omega transaminase ,  D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  pH 7, rt → 30 °C; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Enzymatic biosynthesis of amines
, Austria, , ,

합성 방법 4

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 16 h, reflux; cooled
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water ;  rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases
Sugiura, Masaharu; Kumahara, Mako; Nakajima, Makoto, Chemical Communications (Cambridge, 2009, (24), 3585-3587

합성 방법 5

반응 조건
1.1 Reagents: (-)-Phenylpropanolamine ,  Borane Solvents: Tetrahydrofuran
참조
Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines
Sakito, Yoji; Yoneyoshi, Yukio; Suzukamo, Gohfu, Tetrahedron Letters, 1988, 29(2), 223-4

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel ;  375 psi, 60 °C
참조
Cerium(III) chloride
Paquette, Leo A.; Sabitha, G.; Yadav, J. S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

합성 방법 7

반응 조건
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
참조
Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines
Denmark, Scott E.; Weber, Theodor; Piotrowski, David W., Journal of the American Chemical Society, 1987, 109(7), 2224-5

합성 방법 8

반응 조건
1.1 Reagents: Pyridoxal 5′-phosphate ,  FAD ,  Magnesium chloride Catalysts: NADP ,  NAD ,  DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol ,  Water ;  48 h, pH 8, 30 °C
참조
Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine
Romero-Fernandez, Maria; Paradisi, Francesca, ChemBioChem, 2022, 23(8),

합성 방법 9

반응 조건
1.1 Reagents: Pyridoxal 5′-phosphate ,  Ammonium formate Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9.5, 37 °C
참조
Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase
Yoon, Sanghan; Patil, Mahesh D.; Sarak, Sharad; Jeon, Hyunwoo; Kim, Geon-Hee; et al, ChemCatChem, 2019, 11(7), 1898-1902

합성 방법 10

반응 조건
참조
The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines
Seljestokken, Bente; Fiksdahl, Anne, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

합성 방법 11

반응 조건
1.1 Reagents: Glucose ,  NAD Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
1.3 Solvents: Water ;  pH 12, rt
참조
Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases
Mu, Xiaoqing ; Wu, Tao; Mao, Yong; Zhao, Yilei; Xu, Yan; et al, ChemCatChem, 2021, 13(24), 5243-5253

합성 방법 12

반응 조건
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Isopropyl acetate ;  rt → 60 °C; 24 h, 60 °C
참조
Development of an Immobilized Transaminase Capable of Operating in Organic Solvent
Truppo, Matthew D.; Strotman, Hallena; Hughes, Gregory, ChemCatChem, 2012, 4(8), 1071-1074

합성 방법 13

반응 조건
1.1 Catalysts: NAD ,  Alcohol dehydrogenase ,  Leucine dehydrogenase Solvents: Water ;  48 h, pH 8.7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
참조
Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades
Mutti, Francesco G.; Knaus, Tanja; Scrutton, Nigel S.; Breuer, Michael; Turner, Nicholas J., Science (Washington, 2015, 349(6255), 1525-1529

합성 방법 14

반응 조건
1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ;  rt
참조
Norephedrine-borane
Poli, Giovanni; Zaidlewicz, Marek; Krzeminski, Marek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

합성 방법 15

반응 조건
참조
Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine
, Japan, , ,

합성 방법 16

반응 조건
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ;  2 h, rt; rt → -78 °C
1.2 Solvents: Diethyl ether ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ;  20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ;  rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
참조
Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines
Denmark, Scott E.; Edwards, James P.; Weber, Theodor; Piotrowski, David W., Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

합성 방법 17

반응 조건
1.1 Catalysts: Amidase Solvents: Water ;  3 h, pH 7.0, 30 °C
참조
Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases
Ogawa, Jun; Shimizu, Sakayu; Yamada, Hideaki, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

합성 방법 18

반응 조건
1.1 Reagents: Pyridoxal 5′-phosphate ,  Isopropylamine ,  Phosphoric acid Catalysts: Omega transaminase Solvents: Water ;  24 h, pH 7.5, 30 °C
참조
Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines
Fesko, Kateryna; Steiner, Kerstin; Breinbauer, Rolf; Schwab, Helmut; Schuermann, Martin; et al, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

합성 방법 19

반응 조건
1.1 Catalysts: NAD ,  Methylamine dehydrogenase ,  FDH Solvents: Dimethyl sulfoxide ,  Water ;  48 h, pH 9, 37 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation
Cosgrove, Sebastian C.; Thompson, Matthew P.; Ahmed, Syed T.; Parmeggiani, Fabio; Turner, Nicholas J., Angewandte Chemie, 2020, 59(41), 18156-18160

합성 방법 20

반응 조건
1.1 Reagents: Glucose ,  Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases
Mangas-Sanchez, Juan; Sharma, Mahima; Cosgrove, Sebastian C.; Ramsden, Jeremy I.; Marshall, James R.; et al, Chemical Science, 2020, 11(19), 5052-5057

(R)-4-Phenyl-2-butanamine Raw materials

(R)-4-Phenyl-2-butanamine Preparation Products

추천 공급업체
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD